molecular formula C12H19N3O3 B2600695 ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate CAS No. 2034321-61-2

ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate

Cat. No.: B2600695
CAS No.: 2034321-61-2
M. Wt: 253.302
InChI Key: LVZVOUYHUTZILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran (THP) moiety and an ethyl carbamate group. This compound is structurally significant in medicinal chemistry due to its hybrid framework, combining the rigidity of pyrazole with the conformational flexibility of THP.

Properties

IUPAC Name

ethyl N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-2-17-12(16)14-10-7-13-15(8-10)9-11-5-3-4-6-18-11/h7-8,11H,2-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZVOUYHUTZILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate typically involves multi-step organic reactions

    Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran-2-ylmethyl group.

    Formation of the Ethyl Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethyl carbamate, potentially converting it to an alcohol.

    Substitution: The tetrahydropyran moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate can be contextualized against the following analogs:

Key Findings

Functional Group Impact: The carbamate group in the target compound offers hydrolytic stability compared to the ester group in Ethyl-1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate (20) . Esters are more prone to hydrolysis under physiological conditions, limiting their utility in drug delivery.

Synthetic Efficiency :

  • Ru-catalyzed decarboxylative alkylation (as used for Compound 20 ) achieves high yields (>80%), suggesting scalability for the target compound’s synthesis. In contrast, multi-step routes (e.g., amide coupling in ) may reduce efficiency.

Bioactivity Implications :

  • The oxazole-carboxamide in introduces hydrogen-bonding capacity, enhancing target binding affinity. The target compound’s carbamate may mimic this interaction but with reduced metabolic liability.
  • Diphenylpyrazole-thioxo-pyrimidine hybrids exhibit steric hindrance, which could limit bioavailability compared to the THP-substituted analog.

Solubility and Stability :

  • The pyridine-substituted amine in offers pH-dependent solubility, whereas the THP-carbamate hybrid balances lipophilicity and aqueous stability.

Mechanistic Insights

  • Ru-catalyzed alkylation (used in ) enables regioselective substitution at the pyrazole’s N1 position, critical for maintaining structural integrity.
  • Trifluoroacetic acid (TFA) -mediated deprotection (as in ) is a robust method for carbamate formation but requires careful quenching to avoid side reactions.

Biological Activity

Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate, also known by its CAS number 2034321-61-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H19N3O3, with a molecular weight of 253.302 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Ethyl Carbamate : Known for its role in various pharmacological applications.
  • Pyrazole Ring : A five-membered aromatic ring that is significant in drug design due to its diverse biological properties.
  • Tetrahydropyran Group : Often involved in enhancing the solubility and bioavailability of compounds.

Antitumor Activity

Research indicates that compounds containing pyrazole moieties demonstrate significant antitumor activity. For example, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound may exhibit similar effects due to its structural similarities to known CDK inhibitors.

CompoundTargetIC50 (µM)Reference
Compound ACDK20.36
Compound BCDK91.8

Anti-inflammatory Properties

The pyrazole scaffold has also been associated with anti-inflammatory effects. Compounds derived from this structure have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This compound may possess similar anti-inflammatory properties, warranting further investigation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown the ability to bind and inhibit various kinases, leading to reduced cell proliferation.
  • Modulation of Inflammatory Pathways : By influencing signaling pathways associated with inflammation, this compound may reduce the expression of inflammatory mediators.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. These studies typically focus on:

  • Synthesis Protocols : Utilizing various reagents and conditions to optimize yield and purity.
  • Biological Assays : Evaluating cytotoxicity against cancer cell lines and assessing anti-inflammatory activity using in vitro models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, NaN₃ in DMF at 50°C facilitates azide substitution on chloromethylpyrazole precursors, followed by purification via ethanol recrystallization (yield: 65–75%) . Alternative routes involve THF-mediated cyclization with cyanoguanidine under reflux (5 hours), achieving 70–85% yield after pH adjustment and toluene recrystallization .
  • Critical Factors : Solvent polarity (DMF vs. THF), catalyst choice (e.g., tert-butyl peroxide), and temperature control (50°C vs. reflux) significantly impact regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for pyrazole C-H signals at δ 6.6–7.8 ppm and tetrahydro-2H-pyran protons as multiplet signals between δ 3.4–4.2 ppm. The ethyl carbamate group appears as a triplet (δ 1.2–1.5 ppm) .
  • LCMS/ESIMS : A molecular ion peak at m/z 294–310 (M+1) confirms the molecular weight, while fragmentation patterns indicate the tetrahydro-2H-pyran and carbamate moieties .
    • Validation : Cross-reference with synthetic intermediates (e.g., azidomethyl precursors) to confirm structural integrity .

Q. How does the tetrahydro-2H-pyran group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH for 28 days. Monitor degradation via HPLC:

  • Acidic Conditions : Hydrolysis of the carbamate group occurs at pH < 3, forming pyrazole-4-amine derivatives.
  • Basic Conditions : The tetrahydro-2H-pyran ring undergoes partial oxidation above pH 8 .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the pyrazole ring?

  • Case Study : reports competing N-alkylation vs. O-alkylation pathways when using chloromethylpyrazole precursors. To favor N-alkylation:

  • Use bulky bases (e.g., DBU) to deprotonate the pyrazole nitrogen .
  • Employ low-polarity solvents (CH₂Cl₂) to minimize solvation of the nucleophilic site .
    • Data Analysis : Compare HPLC retention times and ¹³C NMR shifts (e.g., C=O at 165–170 ppm for carbamate vs. 175–180 ppm for ester byproducts) .

Q. How can computational modeling predict biological activity, and what docking targets are relevant for this compound?

  • Methodology :

  • Molecular Dynamics : Simulate binding affinity to kinase targets (e.g., JAK2 or PI3K) using the carbamate group as a hydrogen-bond acceptor.
  • ADMET Prediction : LogP values (~2.1) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA > 80 Ų) indicates limited oral bioavailability .
    • Validation : Compare with structurally similar inhibitors (e.g., pyrazolo[3,4-d]pyrimidines in ) to assess target selectivity .

Q. What are the challenges in scaling up the synthesis, and how can reaction kinetics guide process optimization?

  • Case Study : identifies azide handling and exothermic cyclization as safety risks. Mitigation strategies include:

  • Batch vs. Flow Chemistry : Use continuous flow reactors to control heat dissipation during NaN₃ reactions .
  • In Situ Monitoring : FTIR tracking of carbonyl intermediates (1700–1750 cm⁻¹) ensures reaction completion without over-alkylation .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes, and how can researchers reconcile these discrepancies?

  • Root Cause : Differences in purification methods (e.g., recrystallization vs. column chromatography) and solvent purity (DMF含水量 < 0.1% required) .
  • Resolution : Replicate conditions from (ethanol recrystallization) and (HPLC-guided fractionation) to identify optimal protocols for specific intermediates.

Experimental Design Tables

Parameter Optimized Conditions ( ) Alternative Conditions ()
Solvent DMFTHF
Catalyst NaN₃tert-Butyl peroxide
Temperature 50°CReflux (≈66°C)
Purification Ethanol recrystallizationCH₂Cl₂ extraction
Yield 65–75%70–85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.